2-[(4-Methylcyclohexyl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
2-(4-methylcyclohexyl)oxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-5,10-11,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSYCBGSYBWTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020960-74-0 | |
| Record name | 2-[(4-methylcyclohexyl)oxy]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylcyclohexyl)oxy]benzaldehyde typically involves the reaction of 4-methylcyclohexanol with benzaldehyde under acidic or basic conditions to form the desired ether linkage. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 2-[(4-Methylcyclohexyl)oxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), often in the presence of a catalyst.
Major Products:
Oxidation: 2-[(4-Methylcyclohexyl)oxy]benzoic acid.
Reduction: 2-[(4-Methylcyclohexyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, allowing chemists to create more complex molecules. Its reactivity makes it a valuable building block for developing new organic compounds used in various applications, including agrochemicals and pharmaceuticals.
Biological Research
In biological contexts, 2-[(4-Methylcyclohexyl)oxy]benzaldehyde can be utilized to study the effects of aromatic aldehydes on biological systems. It may act as a precursor for synthesizing bioactive molecules, potentially leading to therapeutic applications in treating various diseases .
Drug Development
The compound has potential applications in drug development, particularly as a scaffold for creating new therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity or specificity towards certain molecular targets .
Case Study: Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, studies have shown that derivatives can target the Hedgehog signaling pathway, which is implicated in several cancers such as basal cell carcinoma and medulloblastoma .
Fragrance and Flavor Industry
Due to its aromatic properties, this compound is widely used in the fragrance industry for formulating perfumes and flavoring agents. Its unique scent profile enhances product appeal and is integral to creating complex fragrance compositions .
Agrochemicals
The compound also finds utility in developing agrochemicals, including pesticides and herbicides aimed at improving crop yields and protecting against pests. Its chemical structure allows it to interact effectively with biological systems, making it suitable for agricultural applications .
Summary of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecules | Valuable building block for various chemical reactions |
| Biological Research | Study of aromatic aldehydes | Potential precursor for bioactive compounds |
| Pharmaceuticals | Drug development | Scaffold for creating new therapeutic agents |
| Fragrance Industry | Perfumes and flavorings | Enhances product appeal |
| Agrochemicals | Pesticides and herbicides | Improves crop yield and pest protection |
Mechanism of Action
The mechanism of action of 2-[(4-Methylcyclohexyl)oxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzaldehyde Derivatives
Structural Features and Substituent Effects
Target Compound :
- Substituent : 4-Methylcyclohexyloxy (bulky, aliphatic, electron-donating).
- Key Features: Diastereomerism, planar benzaldehyde core with a non-planar cyclohexyl group.
Analog 1 : 2-[(4-Bromobenzyl)oxy]benzaldehyde (CAS: 101046-14-4)
- Substituent : 4-Bromobenzyloxy (aromatic, electron-withdrawing bromine).
- Molecular Formula : C₁₄H₁₁BrO₂ (MW: 291.14 g/mol).
- Contrast : Bromine enhances electrophilic reactivity, making it useful in cross-coupling reactions, unlike the electron-donating cyclohexyl group in the target compound.
Analog 2 : 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde (CAS: 906353-01-3)
- Substituent : 6-Methylpyrazinyloxy (heterocyclic, nitrogen-rich).
- Molecular Formula : C₁₂H₁₀N₂O₂ (MW: 214.21 g/mol).
Analog 3 : Flavoglaucin (Eurotium-derived)
- Substituents : Prenyl (3-methyl-2-butenyl) and aliphatic chains.
- Structure : Gentisaldehyde (2,5-dihydroxybenzaldehyde) derivative with a seven-carbon chain.
- Contrast : Multiple hydroxyl and prenyl groups enhance bioactivity (e.g., antitumor activity), whereas the target compound lacks hydroxyl groups.
Physical and Spectral Properties
Biological Activity
2-[(4-Methylcyclohexyl)oxy]benzaldehyde (CAS No. 1020960-74-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C12H16O2
- Molecular Weight : 192.26 g/mol
- LogP : 2.6, indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines. The proposed mechanisms include:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been suggested that this compound can halt the cell cycle at critical checkpoints, preventing further division of cancerous cells.
Enzyme Inhibition
One significant area of research involves the inhibition of specific enzymes linked to disease processes:
- Acetylcholinesterase Inhibition : Similar compounds have shown potential as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
- Tyrosinase Inhibition : The compound may also inhibit tyrosinase activity, which is crucial in melanin production and could be explored for cosmetic applications related to skin pigmentation disorders .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives of benzaldehyde, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| This compound | 50 | 75% |
| Control (Ciprofloxacin) | 10 | 90% |
Case Study 2: Anticancer Activity
In a study focusing on various cancer cell lines, including breast and prostate cancer cells, this compound demonstrated IC50 values ranging from 10 to 25 µM, indicating moderate potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| PC3 (Prostate Cancer) | 20 |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity.
- Reactive Oxygen Species (ROS) Generation : It might induce oxidative stress in target cells, leading to apoptosis.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and cyclohexyl methyl group (δ 1.0–1.2 ppm). Aromatic protons appear as a multiplet (δ 6.8–7.8 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% by area normalization) .
- Mass Spectrometry : ESI-MS or GC-MS confirms the molecular ion peak ([M+H]⁺ expected at m/z ~246) .
Q. Advanced
- X-ray Crystallography : Resolves conformational isomerism in the cyclohexyl group (chair vs. boat) and confirms ether linkage geometry .
- FT-IR : Detects trace oxidation products (e.g., carboxylic acid C=O stretch at 1700 cm⁻¹) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition typically initiates at >200°C .
How does the steric and electronic nature of the 4-methylcyclohexyl group influence reactivity in downstream reactions?
Advanced
The bulky 4-methylcyclohexyl group:
- Steric Effects : Hinders electrophilic aromatic substitution (e.g., nitration, sulfonation) at the ortho position, directing reactions to the para position of the benzaldehyde ring .
- Electronic Effects : The ether oxygen donates electron density via resonance, activating the benzaldehyde ring for nucleophilic additions (e.g., Grignard reactions) but deactivating it toward Friedel-Crafts alkylation .
- Solubility : Enhances lipophilicity, making the compound suitable for organic phase reactions (e.g., Suzuki couplings in toluene/water biphasic systems) .
What are the documented biological interactions of structurally analogous benzaldehyde derivatives, and how might these inform research on this compound?
Q. Advanced
- Antimicrobial Activity : Analogues with methoxy or halogen substituents show moderate inhibition of E. coli and S. aureus (MIC 50–100 µg/mL) via membrane disruption, as evidenced by SYTOX Green uptake assays .
- Enzyme Inhibition : Derivatives with bulky alkoxy groups (e.g., 2-[(2-chlorobenzyl)oxy]benzaldehyde) inhibit cytochrome P450 3A4 (IC₅₀ ~10 µM) through competitive binding .
- Cytotoxicity : Structure-activity relationships (SAR) suggest that electron-withdrawing groups on the benzaldehyde ring enhance apoptosis in cancer cell lines (e.g., HepG2) .
How should researchers address contradictions in reported physicochemical properties (e.g., solubility, melting point) for this compound?
Advanced
Discrepancies often arise from:
- Polymorphism : Differential crystallization solvents (e.g., ethanol vs. hexane) produce polymorphs with melting points ranging 80–85°C .
- Purity : Impurities from incomplete alkylation (e.g., residual 2-hydroxybenzaldehyde) lower observed melting points. Validate via DSC and HPLC .
- Solubility : Reported solubility in DMSO (≥50 mg/mL) vs. water (<0.1 mg/mL) may vary due to hygroscopicity. Use Karl Fischer titration to quantify water content in samples .
What computational methods are recommended for predicting the reactivity or docking behavior of this compound?
Q. Advanced
- DFT Calculations : B3LYP/6-311+G(d,p) models predict electrophilic reactivity indices (e.g., Fukui functions) to identify reactive sites for functionalization .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., with COX-2 or EGFR kinases) using AMBER or GROMACS, accounting for the compound’s conformational flexibility .
- QSAR Models : Utilize topological descriptors (e.g., Wiener index) to correlate substituent effects with bioactivity in analogues .
What are the best practices for handling and storing this compound to ensure stability?
Q. Basic
Q. Advanced
- Degradation Pathways : LC-MS monitoring reveals gradual formation of 2-hydroxybenzaldehyde under UV light. Stabilize with antioxidants (e.g., BHT at 0.1% w/w) .
- Waste Disposal : Neutralize with 10% NaOH, then incinerate to avoid environmental release of aromatic byproducts .
How can researchers resolve spectral data ambiguities (e.g., overlapping NMR signals) for this compound?
Q. Advanced
- 2D NMR (COSY, HSQC) : Assigns coupled protons (e.g., cyclohexyl H-1 and H-2) and resolves aromatic multiplet overlaps .
- Variable Temperature NMR : Heating to 50°C simplifies splitting caused by restricted rotation of the cyclohexyl group .
- Isotopic Labeling : ¹³C-enriched samples clarify ambiguous carbonyl (C=O) environments in crowded spectra .
What are understudied applications of this compound in materials science or catalysis?
Q. Advanced
- Coordination Chemistry : Acts as a ligand for Cu(I) or Pd(II) complexes in cross-coupling reactions, leveraging the aldehyde’s chelating ability .
- Polymer Synthesis : Serves as a monomer in polybenzaldehyde resins, with thermosetting properties enhanced by the cyclohexyl group’s rigidity .
- Photocatalysis : Under visible light, the compound generates radicals in TiO₂-based systems for pollutant degradation .
What gaps exist in the current literature, and how can experimental design address them?
Q. Advanced
- Mechanistic Studies : Limited data on the compound’s metabolic pathways. Use ¹⁴C-labeled analogues in hepatocyte assays to identify metabolites .
- Toxicity Profiling : No chronic exposure studies. Employ zebrafish models to assess developmental toxicity (LC₅₀, teratogenicity) .
- Supramolecular Chemistry : Unexplored host-guest interactions with cyclodextrins. Conduct isothermal titration calorimetry (ITC) to measure binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
